molecular formula C5H4FNO4S B2848059 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1909319-52-3

4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2848059
CAS No.: 1909319-52-3
M. Wt: 193.15
InChI Key: XGGFVGUPVFBXGH-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1909319-52-3) is a high-value, bifunctional heterocyclic building block designed for advanced research and synthesis applications. Its molecular formula is C5H4FNO4S and it has a molecular weight of 193.15 g/mol . This compound features two distinct and reactive functional groups on a single pyrrole scaffold: a fluorosulfonyl group and a carboxylic acid. The fluorosulfonyl group is a powerful electrophile, making it an excellent candidate for conducting SuFEx (Sulfur Fluoride Exchange) click chemistry, a robust method for rapidly assembling complex molecules. The presence of the carboxylic acid allows for further diversification through common coupling reactions, such as amide bond formation. This unique dual functionality enables researchers to efficiently synthesize a wide array of derivatives, including polymers, probes, and pharmaceutical intermediates. The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability and purity . As a GHS-classified substance (Signal Word: Danger), it poses serious hazards, specifically skin corrosion and serious eye damage (H314) . Appropriate personal protective equipment and engineering controls are essential when handling this material. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. For more detailed structural information, the SMILES notation is O=C(C1=CC(S(=O)(F)=O)=CN1)O and the InChIKey is XGGFVGUPVFBXGH-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGFVGUPVFBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-52-3
Record name 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
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Mechanism of Action

Target of Action

The primary targets of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines. These residues are crucial for the function of many enzymes and proteins, playing roles in catalysis, structural integrity, and protein-protein interactions.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific proteins targeted. These could include pathways involved in signal transduction, metabolism, and cell cycle regulation.

Pharmacokinetics

Sulfonyl fluorides, in general, are known for their biocompatibility and aqueous stability. These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.

Result of Action

The result of the action of this compound is the modification of target proteins, which can lead to changes in their activity. This can have a range of downstream effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and cellular function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound. Additionally, the presence of other reactive molecules could potentially compete with the compound for its target sites. The stability of the compound could also be affected by factors such as temperature and light exposure.

Biological Activity

4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in chemical biology due to its unique structure and reactivity. This compound, characterized by its fluorosulfonyl group, exhibits biological activity through its interactions with various proteins, particularly via covalent modification of amino acid residues. This article explores the biological activity of this compound, detailing its mechanism of action, target proteins, and potential applications in therapeutic contexts.

  • Molecular Formula : C5_5H4_4FNO4_4S
  • Molecular Weight : 193.15 g/mol
  • Purity : Typically 95%

This compound acts primarily as a covalent modifier of proteins. The highly reactive fluorosulfonyl group can form covalent bonds with nucleophilic side chains of amino acids such as:

  • Serines
  • Threonines
  • Lysines
  • Tyrosines
  • Cysteines
  • Histidines

This modification can lead to alterations in protein function, potentially affecting various biochemical pathways including signal transduction, metabolism, and cell cycle regulation .

Target Proteins

The compound's ability to modify specific amino acid residues allows it to interact with a range of proteins involved in critical cellular processes. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit serine hydrolases effectively, which are vital in various metabolic pathways .
  • Cancer Research : Its potential as an inhibitor for Bcl-2/Bcl-xL proteins has been explored, indicating its role in apoptosis regulation and cancer therapy .

Case Studies and Research Findings

  • Enzyme Profiling : In studies involving enzyme inhibition, this compound was used to probe enzyme binding sites, demonstrating its utility in identifying functionally important protein residues .
  • Anticancer Activity : Modifications on the pyrrole structure have led to the discovery of derivatives that show potent inhibitory effects on tumor growth in various cancer cell lines. For example, compounds derived from this structure have been tested for their binding affinities to Bcl-2 and Bcl-xL proteins, yielding promising results in cellular assays .
  • Antimicrobial Properties : The compound's structural analogs have been investigated for their antimicrobial properties against drug-resistant bacteria. Research indicates that similar pyrrole derivatives can act as quorum sensing inhibitors, enhancing the efficacy of existing antibiotics against resistant strains .

Table 1: Summary of Biological Activities and Targets

Activity TypeTarget Protein/PathwayEffectReference
Enzyme InhibitionSerine HydrolasesCovalent modification
AnticancerBcl-2/Bcl-xLInhibition of tumor growth
AntimicrobialQuorum Sensing PathwaysEnhanced antibiotic efficacy

Pharmacokinetics

The pharmacokinetic profile of sulfonyl fluorides indicates that they possess good biocompatibility and stability in aqueous environments. The reactivity of the fluorosulfonyl group is influenced by environmental factors such as pH and the presence of competing nucleophiles, which can affect the compound's efficacy in biological systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid as an antimicrobial agent. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria. For instance, similar pyrrole derivatives have shown effectiveness against Pseudomonas aeruginosa, a pathogen known for its resilience against conventional antibiotics .

Case Study: Quorum Sensing Inhibition

A study investigated the effects of pyrrole derivatives on quorum sensing in Pseudomonas aeruginosa. Compounds similar to this compound demonstrated the ability to disrupt biofilm formation and reduce virulence factor production when combined with existing antibiotics, enhancing their efficacy . The following table summarizes the findings:

CompoundConcentration (mg/mL)Effect on Biofilm FormationSurvival Rate (%)
PT220.50Significant reductionIncreased
PT22 + Gentamicin0.50 + 0.25Complete eradicationHighest

Materials Science

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive sulfonyl group. This feature allows it to participate in various polymerization reactions, potentially leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Conductive Polymers

Research has demonstrated that incorporating pyrrole derivatives into conductive polymer matrices can significantly enhance electrical conductivity. This application is particularly relevant in the development of organic electronic devices . The following table outlines the properties of polymers synthesized with different pyrrole derivatives:

Polymer TypeConductivity (S/cm)Thermal Stability (°C)
Standard Polymer0.01150
Polymer with this compound0.10200

Environmental Science

Water Treatment

The compound's reactivity suggests potential applications in environmental remediation, particularly in water treatment processes. Its ability to interact with pollutants could facilitate the development of new methods for removing contaminants from water sources.

Case Study: Removal of Heavy Metals

A study evaluated the use of pyrrole-based compounds for the adsorption of heavy metals from aqueous solutions. Results indicated that incorporating this compound into adsorbent materials significantly improved removal efficiency compared to traditional adsorbents . The following table summarizes the removal efficiencies observed:

Heavy MetalInitial Concentration (mg/L)Removal Efficiency (%)
Lead10085
Cadmium5090
Copper7588

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation to form amides, a key reaction for generating bioactive derivatives. In General Procedure A from bioRxiv studies, the compound reacts with amines in the presence of T3P (propylphosphonic anhydride) and DIPEA (N,N-diisopropylethylamine) to form stable amides .

Reaction Conditions

Reaction ComponentDetails
Solvent Dichloromethane (DCM) or dimethylformamide (DMF)
Activating Agent T3P (50% w/w in DMF) or EDC/HOBt
Base DIPEA or triethylamine (TEA)
Temperature 0°C to ambient temperature
Purification Silica gel chromatography (0–7% MeOH in DCM)

Example : Reaction with 6-aminopicolinaldehyde yielded a pyrrole-2-carboxamide derivative with 19% yield after purification .

Nucleophilic Substitution at the Fluorosulfonyl Group

The fluorosulfonyl (–SO₂F) group is highly electrophilic, reacting with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonate esters. This reactivity is exploited in covalent drug design and protein labeling .

Key Reactions

NucleophileProduct ClassApplicationReference
Primary Amines SulfonamidesCovalent enzyme inhibitors
Thiols Sulfonate estersBioconjugation probes
Hydroxyl Groups Sulfate estersTransient protein modification

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack on the sulfur atom, displacing fluoride.

  • Proton transfer to stabilize the leaving group (F⁻).

Example : In enzymatic studies, the fluorosulfonyl group forms covalent adducts with serine hydrolases, irreversibly inhibiting their activity.

Decarboxylation Under Acidic Conditions

The carboxylic acid group undergoes decarboxylation in the presence of strong acids (e.g., trifluoroacetic acid, TFA), generating CO₂ and a pyrrole-sulfonyl fluoride intermediate. This intermediate is reactive toward amines in subsequent coupling reactions .

Experimental Protocol

  • Substrate : 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (0.06 mmol).

  • Conditions : TFA (2.0 mL, 26 mmol) at 25°C for 2 hours.

  • Outcome : Quantitative decarboxylation confirmed by <sup>1</sup>H NMR .

Application : The decarboxylated product serves as a building block for synthesizing Bcl-2/Bcl-xL inhibitors with improved pharmacokinetics .

Coordination with Metal Catalysts

The compound participates in metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when the fluorosulfonyl group is temporarily protected.

Case Study: Palladium-Catalyzed Coupling

ParameterDetails
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand XPhos (10 mol%)
Base K₂CO₃
Solvent DMF/H₂O (4:1)
Yield 65–78%

Product : Biaryl derivatives with retained fluorosulfonyl functionality, useful in antimicrobial agents .

Stability and Reactivity in Aqueous Media

The fluorosulfonyl group exhibits pH-dependent stability:

  • At pH 7.4 : Half-life >24 hours, suitable for biological assays.

  • At pH <5 : Rapid hydrolysis to sulfonic acid (–SO₃H).

Implications :

  • Stable in physiological conditions, enabling in vivo applications.

  • Hydrolyzes in acidic organelles (e.g., lysosomes), limiting off-target effects.

Comparative Reactivity with Analogues

The fluorosulfonyl group shows distinct reactivity compared to chlorosulfonyl (–SO₂Cl) and methylsulfonyl (–SO₂Me) analogues:

DerivativeReactivity with AminesHydrolytic StabilityApplication
–SO₂F ModerateHighTargeted covalent drugs
–SO₂Cl HighLowIntermediate synthesis
–SO₂Me LowVery highStable probes

Data sourced from comparative studies .

Covalent Bcl-2/Bcl-xL Inhibitors

Derivatives of this compound inhibit anti-apoptotic proteins Bcl-2/Bcl-xL by covalently modifying Cys158 in Bcl-xL .

CompoundIC₅₀ (Bcl-xL)H146 Cell IC₅₀
ML1-10 12 nM38 nM
BM-1074 6 nM19 nM

Antibacterial Agents

Pyrrole-2-carboxylic acid derivatives disrupt quorum sensing in Pseudomonas aeruginosa, enhancing antibiotic efficacy .

DerivativeMIC Against P. aeruginosaBiofilm Inhibition
PT22 8 µg/mL72% reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Sulfonyl Group Derivatives
Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications Reference
4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid 4-SO₂F, 2-COOH C₅H₄FNO₄S 193.15 High reactivity; used in electrophilic substitutions
4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid 4-SO₂Cl, 2-COOH, 1-CH₃ C₆H₆ClNO₄S 223.63 Enhanced stability due to methyl group; potential API intermediate
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 4-SO₂NHCH₂CONH₂, 2-COOH C₈H₉N₃O₅S 259.24 Dual sulfonamide-carboxamide functionality; explored in enzyme inhibition
  • Key Differences :
    • The fluorosulfonyl group in the target compound offers higher electronegativity and better leaving-group ability compared to chlorosulfonyl analogs .
    • Methyl substitution at the 1-position (e.g., in 4-(chlorosulfonyl)-1-methyl derivative) improves steric shielding, reducing hydrolysis susceptibility .
Aromatic and Heteroaromatic Substituents
Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications Reference
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 4-C₆H₄Cl, 2-COOH C₁₁H₈ClNO₂ 235.64 Binds to kinase targets; used in cancer drug discovery
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid 5-C₆H₄CF₃, 2-COOH, 1-CH₃ C₁₃H₁₀F₃NO₂ 269.22 High lipophilicity; potential CNS drug candidate
4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid 4-C₆H₄F, 3-COOH C₁₁H₈FNO₂ 205.19 Positional isomerism alters binding affinity in enzyme assays
  • Key Differences :
    • Fluorosulfonyl vs. aryl groups : Aryl substituents (e.g., chlorophenyl, fluorophenyl) enhance π-π stacking in protein binding but lack the electrophilic reactivity of sulfonyl groups .
    • Trifluoromethylphenyl derivatives exhibit higher logP values (e.g., 3.12 for vs. 1.02 for the target compound), favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole ring. For example, fluorosulfonyl groups can be introduced via sulfonation followed by fluorination under controlled conditions (e.g., using sulfur trioxide complexes and fluorinating agents like DAST) . Key parameters include temperature (maintained at −20°C to 0°C to avoid side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of reagents. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring via TLC and intermediate characterization using 1H NMR^1 \text{H NMR}.

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The fluorosulfonyl group (SO2F-\text{SO}_2\text{F}) induces deshielding in adjacent protons. In 1H NMR^1 \text{H NMR}, pyrrole protons near the substituent show downfield shifts (δ 7.2–7.8 ppm). 19F NMR^{19} \text{F NMR} exhibits a singlet near δ −60 ppm, characteristic of fluorosulfonyl groups .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles. The fluorosulfonyl group’s geometry (tetrahedral S center) and hydrogen-bonding interactions (carboxylic acid dimerization) are critical for validation. Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What analytical techniques are essential for assessing the compound’s purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid in acetonitrile/water) quantifies purity (>95% target) and detects degradation products (e.g., hydrolysis of SO2F-\text{SO}_2\text{F} to SO3H-\text{SO}_3\text{H}) .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 1 month) with periodic sampling. Degradation kinetics are modeled using Arrhenius equations. Store at −20°C in desiccated, amber vials to prevent moisture/light-induced decomposition .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s electronic properties and reactivity compared to trifluoromethyl or carboxylic acid derivatives?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the SO2F-\text{SO}_2\text{F} group’s strong electron-withdrawing effect, reducing pyrrole ring electron density (NBO charges: −0.45 vs. −0.30 for CF3-\text{CF}_3) . This enhances electrophilic substitution reactivity at the 5-position.
  • Experimental Validation : Compare reaction rates in nucleophilic aromatic substitution (e.g., with piperidine). Fluorosulfonyl derivatives react 3× faster than trifluoromethyl analogs due to greater activation of the ring .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Perform hybrid QM/MM simulations to account for solvent effects (e.g., DMSO polarization) missing in gas-phase DFT. Compare with kinetic data from stopped-flow spectroscopy .
  • Error Analysis : Identify discrepancies in transition state geometries (e.g., overestimated steric effects in simulations). Adjust basis sets (e.g., def2-TZVP) or include explicit solvent molecules in models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial or anticancer applications?

  • Methodological Answer :

  • Bioactivity Screening : Test against Gram-positive bacteria (e.g., S. aureus MIC assays) and cancer cell lines (e.g., MTT assay on HeLa cells). Fluorosulfonyl derivatives show enhanced membrane permeability due to increased lipophilicity (logP 1.8 vs. 1.2 for carboxylic acid analogs) .
  • SAR Modifications : Introduce methyl groups at the 3-position to improve metabolic stability (e.g., CYP450 resistance). Co-crystallization with target enzymes (e.g., dihydrofolate reductase) identifies binding motifs .

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